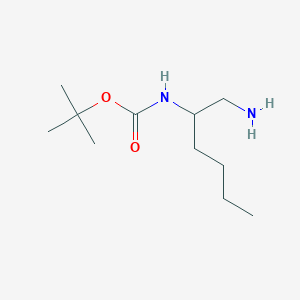

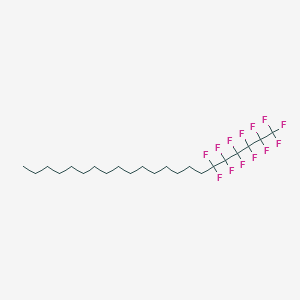

![molecular formula C54H68ClN11O9S2 B12085333 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SNIPER(ABL)-039 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(ABL)-039 involves the conjugation of two distinct ligands: one that binds to the BCR-ABL protein and another that interacts with an IAP ubiquitin ligase. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the target protein to the ubiquitin ligase . The synthetic route typically involves:

Ligand Synthesis: Individual synthesis of the BCR-ABL ligand and the IAP ligand.

Spacer Attachment: Coupling of the ligands with a spacer molecule.

Final Conjugation: Combining the two ligand-spacer complexes to form the final SNIPER molecule.

Industrial Production Methods

Industrial production of SNIPER(ABL)-039 would likely follow similar synthetic routes but on a larger scale, utilizing automated synthesis and purification techniques to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

SNIPER(ABL)-039 primarily undergoes:

Ubiquitylation: The process by which ubiquitin molecules are attached to the target protein, marking it for degradation.

Proteasomal Degradation: The tagged protein is recognized and degraded by the proteasome.

Common Reagents and Conditions

Ubiquitin Ligase: IAP ubiquitin ligases such as cIAP1 and XIAP.

Proteasome: The cellular machinery responsible for degrading ubiquitylated proteins.

Major Products

The major product of these reactions is the degraded fragments of the BCR-ABL protein, which are subsequently processed and recycled by the cell .

科学的研究の応用

SNIPER(ABL)-039 has several applications in scientific research:

Cancer Therapy: It is primarily used to target and degrade the BCR-ABL protein in chronic myelogenous leukemia, thereby inhibiting cancer cell growth.

Protein Degradation Studies: It serves as a model compound for studying targeted protein degradation mechanisms and the ubiquitin-proteasome system.

Drug Development: SNIPER(ABL)-039 and similar compounds are being explored for their potential to target other undruggable proteins, expanding the scope of targeted therapies.

作用機序

SNIPER(ABL)-039 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL leads to a reduction in cancer cell proliferation and survival .

類似化合物との比較

Similar Compounds

SNIPER(ER): Targets the estrogen receptor.

SNIPER(AR): Targets the androgen receptor.

PROTACs: Proteolysis-targeting chimeras that also induce targeted protein degradation

Uniqueness

SNIPER(ABL)-039 is unique in its ability to specifically target the BCR-ABL fusion protein, making it particularly effective in treating chronic myelogenous leukemia. Its design allows for high specificity and potency, distinguishing it from other protein degraders .

特性

分子式 |

C54H68ClN11O9S2 |

|---|---|

分子量 |

1114.8 g/mol |

IUPAC名 |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61) |

InChIキー |

PLCDNLSIFCGNNG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

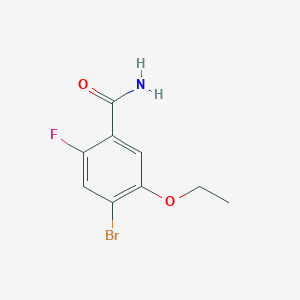

![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)

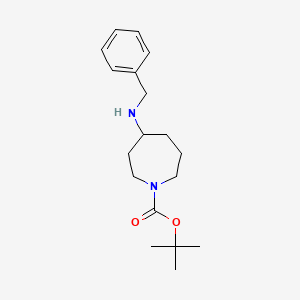

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

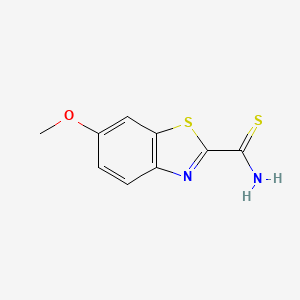

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)